1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene

Beschreibung

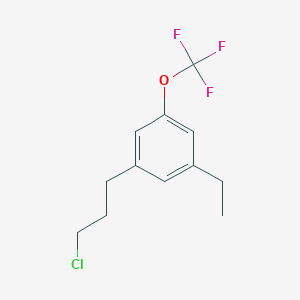

1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene is a substituted benzene derivative with the following structural features:

- Position 1: A 3-chloropropyl group (–CH₂CH₂CH₂Cl), contributing halogenated alkyl chain properties.

- Position 3: An ethyl group (–CH₂CH₃), providing steric bulk and hydrophobicity.

- Position 5: A trifluoromethoxy group (–OCF₃), known for enhancing metabolic stability and lipophilicity.

Eigenschaften

Molekularformel |

C12H14ClF3O |

|---|---|

Molekulargewicht |

266.68 g/mol |

IUPAC-Name |

1-(3-chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C12H14ClF3O/c1-2-9-6-10(4-3-5-13)8-11(7-9)17-12(14,15)16/h6-8H,2-5H2,1H3 |

InChI-Schlüssel |

GRFWHXUIIQVZFF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=CC(=C1)OC(F)(F)F)CCCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene typically involves the reaction of 3-(trifluoromethoxy)benzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or tetrahydrofuran (THF) under reflux conditions. The product is then purified using techniques such as column chromatography or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The trifluoromethoxy group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

- Substitution reactions yield derivatives with different functional groups replacing the chlorine atom.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in the formation of trifluoromethyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Features of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene and Analogs

Structural and Functional Differences

- Halogenation Patterns: The 3-chloropropyl group in the target compound differs from 4-chlorophenoxy in flufenprox and triadimefon. Trifluoromethoxy (–OCF₃) vs. Trifluoropropoxy (–OCH₂CF₃): The shorter trifluoromethoxy group in the target compound likely reduces steric hindrance compared to flufenprox, which has a bulkier trifluoropropoxy chain.

Substituent Positioning :

Physicochemical Properties (Inferred)

- Lipophilicity (logP) : The trifluoromethoxy and chloropropyl groups in the target compound suggest higher logP than triadimefon (logP ~3.5) but lower than flufenprox (logP ~5.2 due to longer alkyl/ether chains).

- Metabolic Stability : The trifluoromethoxy group is more resistant to oxidative degradation than methoxy (–OCH₃), a feature shared with flufenprox .

Biologische Aktivität

1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene is an organic compound characterized by a benzene ring with three distinct substituents: a 3-chloropropyl group, an ethyl group, and a trifluoromethoxy group. Its molecular formula is C12H14ClF3O, and it has a molecular weight of approximately 266.68 g/mol. The trifluoromethoxy group significantly influences the compound's electronic properties, enhancing its lipophilicity and potential biological activity .

The synthesis of this compound typically involves advanced methods such as continuous flow reactors for improved efficiency and yield, along with purification techniques like high-performance liquid chromatography (HPLC). The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClF3O |

| Molecular Weight | 266.68 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1804184-38-0 |

| Purity | NLT 98% |

Biological Activity

The biological activity of this compound is primarily influenced by its structural features. The presence of the trifluoromethoxy group enhances its interaction with biological membranes, which may lead to increased cellular uptake and potential pharmacological effects.

Research indicates that compounds with similar structures often exhibit significant interactions with human serum albumin (HSA) and low-density lipoprotein (LDL), which are crucial for drug delivery and distribution in vivo . The lipophilic nature of the trifluoromethoxy substituent allows for better membrane penetration, potentially enhancing the compound's bioavailability.

Case Studies

Several studies have explored the biological implications of structurally related compounds. For instance:

- Fluorinated Phthalocyanines : A study on fluorinated copper phthalocyanine demonstrated enhanced photophysical and photochemical properties due to fluorination, which could be analogous to the effects observed in this compound .

- Antimicrobial Activity : Research on aminobenzoic acid derivatives has shown that structural modifications can lead to varying degrees of antimicrobial activity. This suggests that similar modifications in this compound could yield interesting biological properties .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their electronic properties and potential applications:

| Compound Name | Unique Features | Potential Applications |

|---|---|---|

| This compound | Trifluoromethoxy group enhances lipophilicity | Drug delivery systems |

| 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-benzene | Difluoromethoxy group alters electronic characteristics | Medicinal chemistry |

| Bromo derivatives | Varying halogen substituents affect reactivity | Antimicrobial agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.